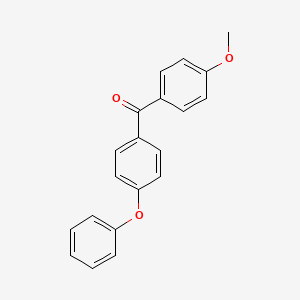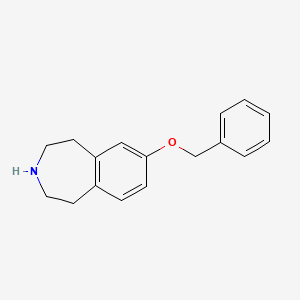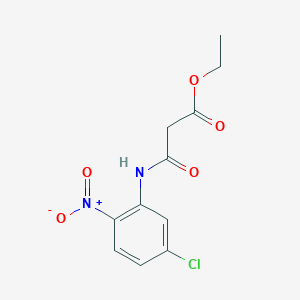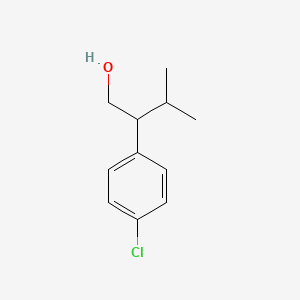
2-Thiocyanato-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-yl thiocyanate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The thiocyanate group (-SCN) attached to the pyrrole ring introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-yl thiocyanate can be synthesized through several methods. One common approach involves the thiocyanation of pyrrole derivatives using thiocyanating agents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetonitrile .
Industrial Production Methods: Industrial production of 2-Thiocyanato-1H-pyrrole often employs electrochemical methods. For instance, the anodic thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds can be achieved through constant potential electrolysis of potassium thiocyanate in an undivided cell . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
1H-Pyrrole-2-yl thiocyanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Thiocyanato-1H-pyrrole involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects. The specific pathways and targets depend on the nature of the derivative and the context of its application .
類似化合物との比較
1H-Pyrrole-2-carbaldehyde: Another pyrrole derivative with an aldehyde group instead of a thiocyanate group.
1H-Pyrrole-2-carboxylic acid: Contains a carboxyl group, making it more acidic and reactive in different contexts.
1H-Pyrrole-2-thiol: Features a thiol group, which can undergo different reactions compared to the thiocyanate group.
Uniqueness: 1H-Pyrrole-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C5H4N2S |
|---|---|
分子量 |
124.17 g/mol |
IUPAC名 |
1H-pyrrol-2-yl thiocyanate |
InChI |
InChI=1S/C5H4N2S/c6-4-8-5-2-1-3-7-5/h1-3,7H |
InChIキー |
HFULIPRJFZSFOB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















